(2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid
Description
Properties
IUPAC Name |
(2S)-3-methyl-2-[(4-methylbenzoyl)amino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-8(2)11(13(16)17)14-12(15)10-6-4-9(3)5-7-10/h4-8,11H,1-3H3,(H,14,15)(H,16,17)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHARFVDRHZIASX-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N[C@@H](C(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid typically involves the following steps:
Formation of the formamido group: This can be achieved through the reaction of an amine with formic acid or its derivatives.
Attachment of the phenyl group: This step often involves a Friedel-Crafts acylation reaction, where a phenyl group is introduced to the molecule.
Formation of the butanoic acid backbone: This can be synthesized through various methods, including the use of Grignard reagents or other organometallic compounds.
Industrial Production Methods
Industrial production of (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, molecular weights, and properties of the target compound with its analogs:
Key Observations:
Functional Group Impact: The formamido group in the target compound (vs.
Aromatic Substituents :
- The naphthalene ring in ’s compound introduces greater hydrophobicity compared to the target’s 4-methylphenyl group, likely influencing binding affinity in hydrophobic pockets of proteins .
Carbon Chain Length: The pentanoic acid derivative () has an extended backbone, which may improve bioavailability due to enhanced lipid solubility but could reduce renal clearance rates .
Biological Activity
(2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid, also known as a serine protease inhibitor, has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound exhibits significant interactions with biological targets, contributing to its therapeutic potential in various diseases.
Chemical Structure and Properties
The molecular formula of (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid is . The structure includes a butanoic acid backbone with a methyl group and a formamido group attached to the second carbon, along with a para-methylphenyl substituent. This unique arrangement influences its biological activity.
The compound primarily functions as a serine protease inhibitor , binding to the active site of serine proteases and inhibiting their enzymatic activity. This mechanism is crucial in regulating various physiological processes, including blood coagulation, immune response, and cell signaling.
Antifungal Activity
Research has indicated that (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid demonstrates antifungal properties against specific plant pathogenic fungi. In vitro studies have shown that it effectively inhibits fungal growth, suggesting potential applications in agricultural settings for disease control.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. It has been observed to induce apoptosis in cancer cell lines by modulating pathways involved in cell survival and proliferation. The inhibition of serine proteases may contribute to its effectiveness in reducing tumor growth.
Enzyme Inhibition
The compound's ability to inhibit serine proteases has broader implications in drug development. By targeting these enzymes, it can influence metabolic pathways relevant to various diseases, including cardiovascular diseases and cancer.
Case Studies
- Antifungal Efficacy : A study conducted by Criado et al. (1998) demonstrated that derivatives of (2S)-3-methyl-2-[(4-methylphenyl)formamido]butanoic acid showed significant antifungal activity against Fusarium species, indicating its potential as a natural fungicide.
- Cancer Cell Line Studies : In a recent investigation, the compound was tested on several cancer cell lines, including breast and prostate cancer cells. Results indicated that it induced apoptosis through the intrinsic pathway, characterized by mitochondrial membrane potential loss and caspase activation.
Data Summary
| Biological Activity | Observed Effects | References |
|---|---|---|
| Antifungal | Inhibition of Fusarium growth | Criado et al., 1998 |
| Anticancer | Induction of apoptosis in cancer cells | Recent studies |
| Enzyme Inhibition | Targeting serine proteases | Various sources |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
